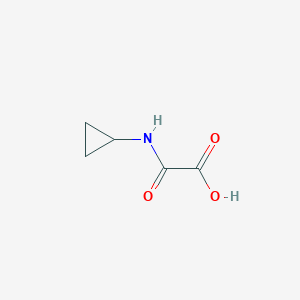
2-(Cyclopropylamino)-2-oxoacetic acid
Cat. No. B1372566
Key on ui cas rn:
183235-79-2
M. Wt: 129.11 g/mol
InChI Key: OQMQLEHOJCDKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09120788B2
Procedure details


Ethyl chloro(oxo)acetate (96 mL, 0.86 mol) was added over 10 minutes to a −20° C. solution of cyclopropylamine (60 mL, 0.86 mol) and pyridine (70 mL, 0.86 mol) in dichloromethane (740 mL), and the reaction mixture was stirred at 0° C. for 1 hour, then at 20° C. for 20 hours. The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL), then the organic layer was stirred with aqueous sodium hydroxide solution (1 M, 930 mL, 0.93 mol) for 30 minutes. The resulting aqueous layer was acidified to pH 1 with concentrated hydrochloric acid (78 mL), treated with sodium chloride (100 g), and extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo; the resulting solid was mixed with ethyl acetate (150 mL) and warmed to reflux. After cooling to room temperature over 16 hours with stirring, the solid was collected via filtration and washed with ethyl acetate, affording the product as a sparkling white solid. Yield: 67.8 g, 0.525 mol, 61%. LCMS m/z 130.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 13.73 (br s, 1H), 8.83 (br d, J=4.0 Hz, 1H), 2.68-2.77 (m, 1H), 0.61-0.68 (m, 2H), 0.54-0.61 (m, 2H).






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](=[O:8])[C:3]([O:5]CC)=[O:4].[CH:9]1([NH2:12])[CH2:11][CH2:10]1.N1C=CC=CC=1.[OH-].[Na+].Cl.[Cl-].[Na+]>ClCCl>[CH:9]1([NH:12][C:2](=[O:8])[C:3]([OH:5])=[O:4])[CH2:11][CH2:10]1 |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
96 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
740 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
930 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
78 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 20° C. for 20 hours
|
|
Duration
|
20 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting solid was mixed with ethyl acetate (150 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature over 16 hours
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected via filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

